TLX agonist 1

概要

説明

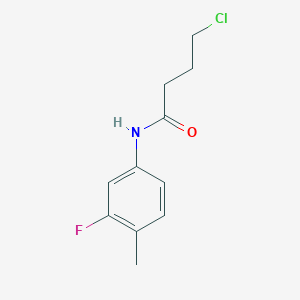

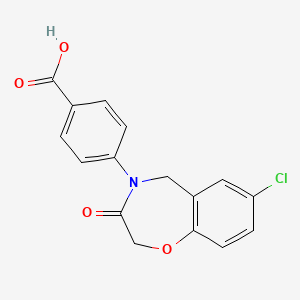

- TLX アゴニスト 1 は、孤児核レセプタータイルス(TLX、NR2E1)のモジュレーターとして機能する化学化合物です。

- その化学構造は C23H26N4O と表されます。

- TLX アゴニスト 1 は TLX の転写抑制活性を高めます .

作用機序

- TLX アゴニスト 1 は、TLX(NR2E1)と相互作用して遺伝子発現を調節すると考えられます。

- 関与する分子標的と経路は、現在も活発な調査の対象です。

類似化合物の比較

- TLX アゴニスト 1 のユニークさは、TLX の特定の調節にあります。

- 類似の化合物には、他の核レセプターモジュレーターが含まれる場合がありますが、TLX アゴニスト 1 の効果を完全に模倣するものは存在しない可能性があります。

生化学分析

Biochemical Properties

TLX agonist 1: interacts with the TLX receptor, enhancing its transcriptional repressive activity. The compound binds to the ligand-binding domain of TLX with an equilibrium dissociation constant (Kd) of 650 nanomolar and an effective concentration (EC50) of 1 micromolar . This interaction potentiates the repressive function of TLX on target genes, thereby influencing various biochemical pathways. This compound does not have any known natural ligands, making it a valuable tool for studying TLX-mediated transcriptional repression.

Cellular Effects

This compound: exerts significant effects on various cell types, particularly neural stem cells and retinal progenitor cells. By enhancing TLX’s repressive activity, this compound promotes the self-renewal and proliferation of neural stem cells while inhibiting their differentiation . This modulation of cell function is crucial for maintaining the balance between stem cell renewal and differentiation, which is essential for proper brain development and function. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its role in cellular processes.

Molecular Mechanism

The molecular mechanism of This compound involves its binding to the ligand-binding domain of the TLX receptor, which enhances TLX’s transcriptional repressive activity . This binding interaction leads to the recruitment of corepressor proteins and chromatin remodeling complexes, resulting in the suppression of target gene expression. This compound’s ability to potentiate TLX’s repressive function is critical for regulating gene expression patterns involved in neurogenesis and tumor suppression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to two years . Over time, this compound maintains its ability to enhance TLX’s transcriptional repressive activity, although long-term studies are needed to fully understand its effects on cellular function. In vitro and in vivo studies have shown that this compound can sustain its activity over extended periods, making it a reliable tool for research.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively enhances TLX’s repressive activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound: is involved in metabolic pathways related to its role as a TLX modulator. The compound interacts with enzymes and cofactors involved in the regulation of gene expression and cellular metabolism . By enhancing TLX’s repressive activity, this compound influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its modulatory effects on TLX. The distribution of this compound within cells is crucial for its effectiveness in modulating TLX activity.

Subcellular Localization

This compound: primarily localizes to the nucleus, where it interacts with the TLX receptor to enhance its transcriptional repressive activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is essential for this compound to effectively modulate gene expression and cellular function.

準備方法

- 残念ながら、TLX アゴニスト 1 の具体的な合成経路と反応条件は、文献には広く記載されていません。

- MedChemExpress や Selleckchem などのサプライヤーから購入できます。

- 工業的生産方法は、依然として独自のものです。

化学反応の分析

- TLX アゴニスト 1 の反応性は、広範囲にわたって研究されていませんが、その構造に基づいてその可能性を推測することができます。

- 一般的な反応には、酸化、還元、置換が含まれる可能性があります。

- 試薬と条件は、特定の反応によって異なります。

- 生成される主要な生成物は、反応の種類によって異なります。

科学研究への応用

- TLX アゴニスト 1 は、さまざまな分野で有望な応用を持ちます。

化学: これは、核レセプターと転写調節を研究するためのツール化合物として役立ちます。

生物学: TLX 媒介遺伝子発現と神経発達を調査します。

医学: 潜在的な治療的影響がありますが、さらなる研究が必要です。

産業: 創薬または化学生物学研究の出発点として。

科学的研究の応用

- TLX agonist 1 has promising applications across various fields:

Chemistry: It could serve as a tool compound for studying nuclear receptors and transcriptional regulation.

Biology: Investigating TLX-mediated gene expression and neural development.

Medicine: Potential therapeutic implications, although further research is needed.

Industry: As a starting point for drug discovery or chemical biology studies.

類似化合物との比較

- TLX agonist 1’s uniqueness lies in its specific modulation of TLX.

- Similar compounds may include other nuclear receptor modulators, but none may precisely mimic this compound’s effects.

特性

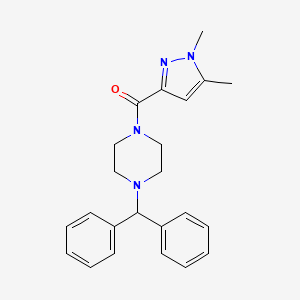

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c1-18-17-21(24-25(18)2)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGJAUSSGPIZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-dichlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B3039017.png)

![4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide](/img/structure/B3039020.png)

![4-[3,5-Bis(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B3039021.png)

![8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B3039022.png)

![4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid](/img/structure/B3039023.png)

![1,3-Dimethyl-8-(trifluoromethyl)-1,5-dihydropyrido[3,2-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3039028.png)

![[1-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B3039029.png)

![[2-(Cyclohexyloxy)pyridin-4-yl]methanamine](/img/structure/B3039031.png)